ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functionalization steps. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group or the ester moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .
Scientific Research Applications
Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It finds applications in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. It can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pathways involved often include inhibition of specific enzymes or binding to receptor sites, leading to altered biological responses .
Comparison with Similar Compounds
- Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-5-carboxylate
- Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxamide
Comparison: Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .
Properties
CAS No. |
34605-61-3 |
---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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